molecular formula C8H8N2O B068310 7-Methoxy-1H-pyrrolo[2,3-C]pyridine CAS No. 160590-40-9

7-Methoxy-1H-pyrrolo[2,3-C]pyridine

Cat. No. B068310
CAS RN: 160590-40-9
M. Wt: 148.16 g/mol
InChI Key: RHEGHTSBMVYYAM-UHFFFAOYSA-N
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Description

“7-Methoxy-1H-pyrrolo[2,3-C]pyridine” is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is also known as “7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester” with a CAS Number: 1638253-66-3 .


Molecular Structure Analysis

The molecular structure of “7-Methoxy-1H-pyrrolo[2,3-C]pyridine” is characterized by a pyrrolopyridine core, which is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The InChI Code for this compound is 1S/C11H12N2O3/c1-3-16-11(14)8-6-7-4-5-12-10(15-2)9(7)13-8/h4-6,13H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

“7-Methoxy-1H-pyrrolo[2,3-C]pyridine” has a density of 1.244, a melting point of 110-114℃, and a boiling point of 304℃ . It is an off-white solid at room temperature .

Future Directions

The future directions for “7-Methoxy-1H-pyrrolo[2,3-C]pyridine” and its derivatives could involve further exploration of their potential biological activities and applications in medicinal chemistry . This includes the development of new compounds containing this scaffold due to its broad spectrum of pharmacological properties .

properties

IUPAC Name

7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-7-6(2-4-9-7)3-5-10-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEGHTSBMVYYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452453
Record name 7-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1H-pyrrolo[2,3-C]pyridine

CAS RN

160590-40-9
Record name 7-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-6-azaindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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